Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester is a complex organic compound known for its diverse chemical properties and applications in various scientific fields. This compound features a cyclopropyl group, a pyrrolidinyl moiety, and a tert-butyl carbamate ester, contributing to its unique chemical behavior and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester involves multiple steps, including the formation of the cyclopropyl group and the incorporation of the pyrrolidinyl moiety.
Formation of the Cyclopropyl Group: : Typically achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.
Incorporation of the Pyrrolidinyl Moiety: : The pyrrolidinyl group is often introduced through nucleophilic substitution reactions, where a suitable precursor undergoes substitution with a pyrrolidine derivative.
Ester Formation: : Finally, the carbamic acid tert-butyl ester is formed through the reaction of the appropriate carbamate precursor with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve more streamlined and scalable procedures, potentially utilizing continuous flow chemistry techniques to enhance yield and efficiency. These methods ensure reproducibility and consistency in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate.
Reduction: : Reduction reactions can yield various reduced derivatives, often employing reagents like lithium aluminum hydride (LAH) or hydrogenation catalysts.
Substitution: : Nucleophilic or electrophilic substitution reactions allow for the introduction of diverse functional groups, expanding the compound's chemical versatility. Typical reagents include alkyl halides and organolithium compounds.
Common Reagents and Conditions
Oxidation: : PCC, potassium permanganate, or chromium trioxide in suitable solvents like dichloromethane.
Reduction: : LAH in anhydrous ether, or hydrogenation over palladium/carbon catalysts.
Substitution: : Various alkyl halides, organolithium reagents, and suitable bases like sodium hydride.
Major Products Formed
Oxidation: : Formation of ketones, aldehydes, or carboxylic acids.
Reduction: : Formation of alcohols, amines, or other reduced species.
Substitution: : Formation of diverse substituted derivatives with new functional groups.
Scientific Research Applications
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester has a broad range of applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis, enabling the construction of complex molecules with potential pharmaceutical applications.
Biology: : Investigated for its potential as a ligand in biochemical assays, particularly those involving enzymatic reactions and receptor binding studies.
Medicine: : Explored for its potential therapeutic properties, including as a scaffold for drug development targeting specific biological pathways.
Industry: : Utilized in the synthesis of specialized chemicals and materials, contributing to advances in material science and industrial chemistry.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, often involving the binding to specific receptors or enzymes. The mechanism of action typically includes the following steps:
Binding to Target Molecules: : The compound binds to specific sites on enzymes or receptors, forming stable complexes.
Pathway Modulation: : This binding induces conformational changes in the target molecule, altering its activity and modulating downstream signaling pathways.
Biological Effects: : The resultant changes in biochemical pathways lead to specific biological outcomes, which can include inhibition of enzymatic activity or activation of receptor-mediated processes.
Comparison with Similar Compounds
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester is unique due to its specific structural features and chemical properties. Comparisons with similar compounds highlight its distinctiveness:
Similar Compounds
Pyrrolidinyl derivatives with different substituents.
Carbamic acid esters with alternative ester groups.
Cyclopropyl-containing compounds with different functional groups.
Uniqueness
The combination of cyclopropyl, pyrrolidinyl, and carbamic acid tert-butyl ester groups in a single molecule imparts specific steric and electronic properties.
Unique reactivity and versatility in chemical reactions compared to other related compounds.
Distinct applications in scientific research and potential therapeutic uses, setting it apart from other compounds in similar classes.
This compound continues to be a valuable compound in various fields, driving advancements in chemistry, biology, medicine, and industry through its unique properties and versatile applications.
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(13-4-5-13)11-12-6-7-16(10-12)8-9-18/h12-13,18H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFICRCNTMBZCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCN(C1)CCO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.